molecular formula C20H31NO3 B1343589 Ethyl 8-[4-(N,N-diethylamino)phenyl]-8-oxooctanoate CAS No. 951886-16-1

Ethyl 8-[4-(N,N-diethylamino)phenyl]-8-oxooctanoate

Cat. No. B1343589
M. Wt: 333.5 g/mol
InChI Key: DZPAXVHDRDSEMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions and the use of specific reagents to achieve the desired product. In the case of the compound 4,8-bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane, the synthesis was achieved by treating 1-chloro-2,2-bis(diethylamino)ethene with elemental selenium in refluxing benzene, resulting in a 60% yield. The structure of the resulting compound was confirmed through X-ray diffraction analysis. This compound exhibits interesting reactivity, transforming into various products such as carbenium iodide, 1,3-diselenole, and dithiocarboxylate when reacted with different reagents like MeI, dimethyl acetylenedicarboxylate, and elemental sulfur, respectively .

Molecular Structure Analysis

The molecular structure of organic compounds is crucial in determining their physical and chemical properties. For instance, the compound ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate crystallizes in the triclinic crystal system and exhibits intramolecular hydrogen bonds that contribute to its structural stability. Additionally, the molecular structure is stabilized by π-π interactions, which are significant in the context of molecular interactions and can influence the compound's reactivity and interaction with other molecules .

Chemical Reactions Analysis

Chemical reactions involving organic compounds can lead to the formation of new structures with different properties. The title compound in the third paper, 3-Ethyl 2-methyl 8-bromo-2-phenyl-1,2,3,3a,4,9b-hexahydrochromeno[4,3-b]pyrrole-2,3-dicarboxylate, was synthesized through an intramolecular cycloaddition reaction. This type of reaction is a powerful tool in organic synthesis, allowing for the construction of complex cyclic structures. The resulting compound exhibits envelope conformations in its pyrrolidine and 3,4-dihydro-2H-pyran rings, and the two benzene rings are twisted relative to each other, which could affect its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. For example, the presence of weak intermolecular C—H⋯O hydrogen bonding in the crystal structure of the hexahydrochromeno[4,3-b]pyrrole derivative can affect its melting point, solubility, and crystal packing. The disordered ethoxy group in the ester unit of this compound indicates flexibility in the molecular structure, which could have implications for its physical properties and behavior in different environments .

Scientific Research Applications

Compound Formation and Chemical Reactions

The diethyl ester of o-phenylenebis(oxamic acid) undergoes complex reactions, forming various compounds. This has implications for understanding reaction pathways and compound formation in chemical synthesis. For instance, the treatment of this ester with methylamine does not yield pure methyl ester of o-phenylene(N'-methyloxamide)(oxamic acid) as previously thought, but a mixture including this compound, the dimethyl ester of o-phenylenebis(oxamic acid), 1,4-dihydro-2,3-quinoxalinedione, and o-phenylenebis(N'-methyloxamide) (Abdulmalic et al., 2013). This insight is crucial for chemical synthesis involving similar compounds.

Material Synthesis and Properties

4-(2-(diethylamino)ethyl) phenyl acid is significant as an intermediate in organic synthesis. Its properties such as low toxicity, good thermal stability, and compatibility make it an important compound in the field of material science and engineering (Zhang Da, 2015). The synthesis and structural properties of such compounds provide a foundation for developing new materials with specific characteristics.

Magnetic Properties and Superexchange Interactions

The ethyl ester of o-phenylenebis(oxamic acid) is involved in forming compounds with interesting magnetic properties. These compounds and their interactions are significant for understanding magnetic superexchange interactions, which are fundamental in materials science, particularly in the development of magnetic materials. The treatment of this ester leads to compounds like mononuclear [(n)Bu4N]2[Cu(opooMe)] and novel asymmetric trinuclear Cu3(opooMe)(pmdta)22·3MeCN, showcasing intriguing magnetic properties (Abdulmalic et al., 2012).

properties

IUPAC Name

ethyl 8-[4-(diethylamino)phenyl]-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO3/c1-4-21(5-2)18-15-13-17(14-16-18)19(22)11-9-7-8-10-12-20(23)24-6-3/h13-16H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPAXVHDRDSEMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)CCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-[4-(N,N-diethylamino)phenyl]-8-oxooctanoate

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